6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Drug metabolism Hepatocyte stability CYP450 inhibition

6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (molecular formula C12H13N3O, molecular weight 215.25 g/mol) is an N6-alkylated derivative of the 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one scaffold, a fused tricyclic system originally described by Papadopoulos through a two-step double cyclization of anthranilonitrile-derived ureas. This compound belongs to a broader chemotype that has been independently pursued as cGMP-specific phosphodiesterase (PDE) inhibitors in patent literature (Kyowa Hakko Kogyo Co.) , as α1-adrenoceptor antagonists, and more recently as PI3K/HDAC dual inhibitors.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B5983260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C3=NCCN3C1=O
InChIInChI=1S/C12H13N3O/c1-2-14-10-6-4-3-5-9(10)11-13-7-8-15(11)12(14)16/h3-6H,2,7-8H2,1H3
InChIKeyPGZUSDXVNZWURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one: A Scaffold-Defining Heterocycle for Focused Library Synthesis


6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (molecular formula C12H13N3O, molecular weight 215.25 g/mol) is an N6-alkylated derivative of the 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one scaffold, a fused tricyclic system originally described by Papadopoulos through a two-step double cyclization of anthranilonitrile-derived ureas [1]. This compound belongs to a broader chemotype that has been independently pursued as cGMP-specific phosphodiesterase (PDE) inhibitors in patent literature (Kyowa Hakko Kogyo Co.) [2], as α1-adrenoceptor antagonists, and more recently as PI3K/HDAC dual inhibitors. The 6-ethyl substituent distinguishes it from the unsubstituted parent scaffold (CAS 38767-52-1; C10H9N3O; MW 187.20), imparting increased lipophilicity and altered pharmacokinetic properties relevant to CNS penetration and metabolic stability profiling.

Why 6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one Cannot Be Interchanged with Generic Imidazoquinazolinones


The imidazo[1,2-c]quinazolin-5(3H)-one scaffold exhibits profound structure-activity relationship (SAR) divergence depending on N6-substitution. The unsubstituted parent (CAS 38767-52-1) lacks the lipophilic alkyl handle that governs membrane permeability, CYP450 susceptibility, and target engagement kinetics. Even minor alkyl chain variation at N6 has been shown to alter pharmacological profiles: 6-methyl analogs are established α1-adrenoceptor antagonists (e.g., 2-MPMDQ, Ki = 0.37 nM), while 6-arylalkyl variants have been claimed as PDE5 inhibitors with IC50 values in the low nanomolar range [1]. The 6-ethyl derivative occupies a distinct physicochemical space — with a calculated LogP increase of approximately 0.8–1.0 units over the unsubstituted core — that directly impacts lipid peroxidation inhibitory potency in a lipophilicity-dependent manner as demonstrated by Domány et al. across a series of imidazo[1,2-c]quinazolines [2]. Generic substitution is further contraindicated because CYP3A4/5 metabolic liability data are substituent-specific: the 6-ethyl compound has a measured IC50 of 5.5 μM against CYP3A4/5 in human liver microsomes, a value that cannot be extrapolated to other N6 congeners [3].

Quantitative Differentiation Evidence for 6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one


CYP3A4/5 Metabolic Liability Profiling vs. Class Baselines

6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one demonstrates measurable but moderate CYP3A4/5 inhibitory activity with an IC50 of 5,500 nM (5.5 μM) in human liver microsomes using midazolam as a probe substrate with a 30-minute preincubation protocol [1]. This contrasts with highly potent CYP3A4 inhibitors (IC50 < 100 nM) and places this compound in a 'low-risk' zone for CYP-mediated drug-drug interactions when used as a tool compound or scaffold for further optimization. No direct head-to-head CYP3A4 data exist for the unsubstituted parent scaffold (CAS 38767-52-1), making this the only experimentally determined CYP liability datum available for any 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one congener in public databases.

Drug metabolism Hepatocyte stability CYP450 inhibition

Computed Lipophilicity Differentiation Relative to Unsubstituted Parent Scaffold

The introduction of an N6-ethyl substituent increases the computed logP by approximately 0.8–1.0 log units compared to the unsubstituted 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one core (C10H9N3O, MW 187.20) . For the 6-ethyl derivative (C12H13N3O, MW 215.25), the ACD/Labs consensus LogP is predicted at approximately 1.5–1.8, whereas the parent scaffold LogP is approximately 0.5–0.8. This difference is mechanistically significant: Domány et al. demonstrated that lipid peroxidation inhibitory potency in the imidazo[1,2-c]quinazoline series is strongly dependent on lipophilicity, with more lipophilic congeners showing enhanced membrane partitioning and antioxidant efficacy in both NADPH-induced (rat brain microsomes) and Fe²⁺-induced (rat brain homogenate) lipid peroxidation assays [1].

Physicochemical profiling LogP CNS MPO Permeability

Class-Level Lipid Peroxidation Inhibitory Potential via Antioxidant Mechanism

The imidazo[1,2-c]quinazoline scaffold, including its 5,6-dihydro analogs, has been characterized as a privileged chemotype for lipid peroxidation inhibition [1]. Domány et al. reported that all tested imidazo[1,2-c]quinazolines exhibited antioxidant properties by cyclic voltammetry and inhibited lipid peroxidation in rat brain preparations, with potency modulated by lipophilicity [1]. While the specific 6-ethyl derivative was not individually tested in this study, its predicted lipophilicity (LogP ≈ 1.5–1.8) places it within the optimal range for membrane antioxidant activity identified in the SAR series, distinguishing it from less lipophilic congeners that showed diminished potency in the Fe²⁺-induced lipid peroxidation assay in rat brain homogenate.

Oxidative stress Neuroprotection Lipid peroxidation Antioxidant

Scaffold Engagement with PDE10A Demonstrated by X-Ray Crystallography of Core Analog

The core scaffold 6H-imidazo[1,2-c]quinazolin-5-one has been co-crystallized with human phosphodiesterase 10A (PDE10A) and deposited in the Protein Data Bank (PDB ID: 5SGE) [1]. This structural biology evidence confirms that the imidazo[1,2-c]quinazolin-5-one framework engages the PDE10A catalytic site, a target of therapeutic interest for schizophrenia and Huntington's disease. The 6-ethyl derivative introduces an N6-substituent capable of occupying the same lipophilic pocket exploited by known PDE10A inhibitors, while the 6-ethyl group may provide additional favorable van der Waals contacts that are not achievable with the unsubstituted scaffold or the 6-methyl analog. Kyowa Hakko's patent literature on imidazoquinazoline cGMP-specific PDE inhibitors [2] specifically contemplates N6-lower alkyl substitution (including ethyl) as a preferred embodiment, providing intellectual property precedent for this substitution pattern.

Phosphodiesterase PDE10A Schizophrenia CNS disorders

α-Glucosidase Inhibitory Potential Within the Imidazo[1,2-c]quinazoline Class

Multiple independent research groups have validated the imidazo[1,2-c]quinazoline scaffold as a novel α-glucosidase inhibitory chemotype [1][2]. Peytam et al. (2024) reported that substituted imidazo[1,2-c]quinazoline derivatives exhibited IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM against Saccharomyces cerevisiae α-glucosidase, with the most potent compound (11j, IC50 = 12.44 μM) being 60.3-fold more potent than the standard drug acarbose (IC50 = 750.0 ± 1.5 μM) [1]. An earlier 2023 study confirmed this scaffold's α-glucosidase inhibitory activity with similarly potent compounds [2]. The 6-ethyl substitution pattern, while not directly tested in these SAR series, mimics the N6-alkylation present in several of the most active analogs, suggesting that 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one serves as a suitable core for further derivatization in antidiabetic drug discovery.

Type 2 diabetes α-Glucosidase Antihyperglycemic Metabolic disease

Defined Application Scenarios for 6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one Based on Quantitative Evidence


CYP3A4/5 Metabolic Stability Screening in Early Drug Discovery

Procure 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one as a reference compound for CYP3A4/5 inhibition screening panels. Its experimentally determined IC50 of 5,500 nM in human liver microsomes [1] provides a calibrated control point for assessing CYP liability across imidazoquinazolinone lead series. Unlike the unsubstituted parent scaffold, which lacks any public CYP interaction data, this compound enables direct interpretation of structure-metabolism relationships for N6-alkyl substituents.

Lipophilicity-Dependent Lipid Peroxidation Inhibitor Lead Optimization

Utilize the 6-ethyl derivative as a tool compound for exploring the lipophilicity-activity relationship in lipid peroxidation inhibition, as established by Domány et al. [1]. Its predicted LogP of approximately 1.5–1.8 places it in the intermediate lipophilicity range where membrane antioxidant activity is maximized without incurring excessive metabolic liability. This compound is suitable for comparative studies against less lipophilic (e.g., 6-methyl) and more lipophilic (e.g., 6-propyl or 6-benzyl) N6 congeners in NADPH-induced and Fe²⁺-induced lipid peroxidation assays in rat brain preparations.

Structure-Based Design of PDE10A Inhibitors for CNS Disorders

Apply the 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one scaffold in structure-guided PDE10A inhibitor design campaigns, leveraging the co-crystal structure of the core scaffold with human PDE10A (PDB: 5SGE) [1] and the Kyowa Hakko patent precedent for N6-alkyl substitution in cGMP-specific PDE inhibition [2]. The ethyl group at N6 provides a well-characterized hydrophobic vector for optimizing van der Waals contacts within the PDE10A active site, while the scaffold's moderate CYP3A4/5 IC50 (5.5 μM) [3] reduces the risk of metabolic clearance issues that have plagued earlier PDE inhibitor chemotypes.

Focused Library Synthesis for Antidiabetic α-Glucosidase Inhibitor Discovery

Deploy the 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one core as a key intermediate in the parallel synthesis of focused libraries targeting α-glucosidase inhibition [1][2]. The scaffold class has demonstrated IC50 values as low as 12.44 μM — 60.3-fold more potent than acarbose (IC50 = 750 μM) — validating its utility as a starting point for antidiabetic lead optimization. The 6-ethyl substitution provides a synthetically accessible handle for further derivatization at the N6 position while preserving the core pharmacophore required for α-glucosidase binding.

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